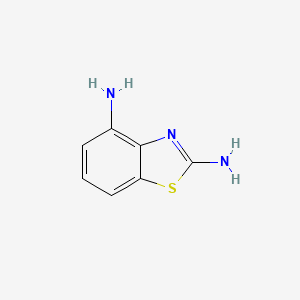

1,3-Benzothiazole-2,4-diamine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

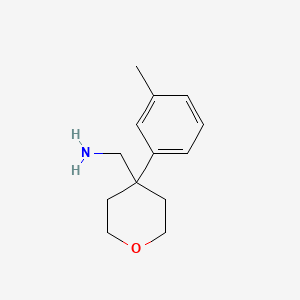

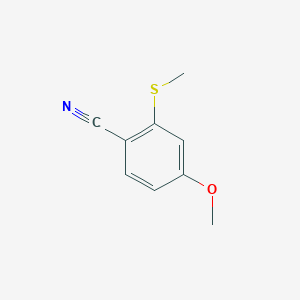

1,3-Benzothiazole-2,4-diamine is a chemical compound that is part of the benzothiazole family. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. These compounds are known for their diverse applications, particularly in the field of light technology due to their photoluminescent properties .

Synthesis Analysis

The synthesis of benzothiazole derivatives can be achieved through various methods. One approach involves the reaction of 2-aminothiophenol with isothiocyanates, which unexpectedly provided benzothiazoles instead of the anticipated benzo-1,2,4-dithiazines . Another method for synthesizing 1,3-diamines, which are structurally related to 1,3-benzothiazole-2,4-diamine, is through the benzylic ring-opening of aziridines with 2-azaallyl anion nucleophiles, yielding products with high yield and stereoselectivity . Additionally, the condensation of diamines or amino(thio)phenols with in situ generated CF3CN can lead to the formation of benzothiazoles, among other heterocycles .

Molecular Structure Analysis

The molecular structure of benzothiazole derivatives can be complex, with the potential for multiple stereogenic centers. For instance, the synthesis of 1,3-diamines can result in molecules bearing up to three contiguous stereogenic centers . The molecular environment can significantly affect the photophysical properties of these compounds, as demonstrated by the study of novel 1,3-phosphinoamines based on 4-amino-2,1,3-benzothiadiazole .

Chemical Reactions Analysis

Benzothiazole derivatives can participate in various chemical reactions. For example, functionalized 2,1,3-benzothiadiazoles have been used in metal coordination chemistry and crystal engineering, forming complexes with metals such as ZnCl2 . These complexes can exhibit interesting properties, such as charge transfer absorption bands, which are relevant for the development of organic solids with specific electronic properties .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives are influenced by their molecular structure. The introduction of different functional groups, such as carbazole moieties, can enhance the optical properties and thermal stability of these compounds . The photophysical properties, including absorption and emission characteristics, are also modulated by the molecular environment, as seen in the case of 1,3-phosphinoamines . These properties are crucial for the application of benzothiazole derivatives in light technology, such as in organic light-emitting diodes, solar cells, and photovoltaic cells .

科学的研究の応用

Polymer Synthesis and Properties :

- Novel imide-aryl ether benzothiazole copolymers were prepared using diamines containing preformed benzothiazole rings, exhibiting good dimensional and thermal stability with potential for applications requiring high modulus and low thermal expansion coefficients (Hedrick, 1992).

Synthesis of Biologically Active Derivatives :

- Synthesis of N-(1H-benzimidazol-2-yl)-6-substituted-1,3-benzothiazol-2-amines and related compounds demonstrated potent antibacterial and entomological activities, suggesting their use in medical and agricultural sectors (Chaudhary et al., 2011).

Green Chemistry Methods in Synthesis :

- A green chemistry approach for the synthesis of benzimidazole and benzothiazole using DMF and HMDS was developed, emphasizing environmentally friendly methods in chemical syntheses (Mostafavi et al., 2018).

Advanced Materials Development :

- The synthesis of a novel unsymmetrical diamine monomer containing triaryl imidazole pendant group was successful, leading to polyimides with excellent solubility and thermal stability, indicating potential in advanced material applications (Ghaemy & Alizadeh, 2009).

Fluorescent Probes and Sensing Applications :

- Benzothiazole-based aggregation-induced emission luminogen was developed for physiological pH sensing, highlighting its potential in bioanalytical applications (Li et al., 2018).

Medical Imaging :

- Gadolinium(III)-4-benzothiazol-2-yl-phenylamine was synthesized as a potential brain-specific MR contrast agent, demonstrating its applicability in medical diagnostics (Saini et al., 2013).

将来の方向性

Benzothiazole-based compounds have shown promising anti-tubercular activity, and recent advances in their synthesis have been highlighted . The better inhibition potency was found in new benzothiazole derivatives against M. tuberculosis . This suggests potential future directions in the development of new benzothiazole derivatives for anti-tubercular applications.

特性

IUPAC Name |

1,3-benzothiazole-2,4-diamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3S/c8-4-2-1-3-5-6(4)10-7(9)11-5/h1-3H,8H2,(H2,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHRMJWGBGBDNJE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

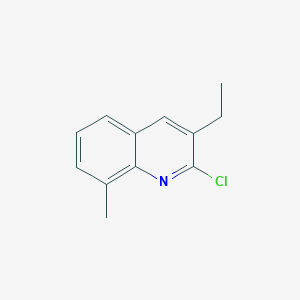

C1=CC(=C2C(=C1)SC(=N2)N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3-Benzothiazole-2,4-diamine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[2-(4-Pyridinyl)-1,3-thiazol-4-YL]ethanamine](/img/structure/B1320079.png)

![7-Chloro-2,5-dimethyl-3-thiophen-2-yl-pyrazolo[1,5-a]pyrimidine](/img/structure/B1320087.png)